molecular formula C14H10INO3 B3294600 4-(2-Iodobenzamido)benzoic acid CAS No. 887356-31-2

4-(2-Iodobenzamido)benzoic acid

Cat. No.: B3294600
CAS No.: 887356-31-2
M. Wt: 367.14 g/mol
InChI Key: GLUDNBZUMDOZQI-UHFFFAOYSA-N
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Description

4-(2-Iodobenzamido)benzoic acid is an organic compound with the molecular formula C14H10INO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by an iodine atom, and an amide group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Iodobenzamido)benzoic acid can be synthesized through several methods. One common approach involves the condensation of 2-iodobenzoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, can be applied to scale up the synthesis process. Ultrasonic irradiation and the use of solid acid catalysts have been explored for the efficient synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodobenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Iodobenzamido)benzoic acid involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding to biological molecules. The compound can inhibit certain enzymes and proteins, leading to its potential therapeutic effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

4-(2-Iodobenzamido)benzoic acid can be compared with other iodinated benzoic acids, such as:

  • 2-Iodobenzoic Acid
  • 3-Iodobenzoic Acid
  • 4-Iodobenzoic Acid

These compounds share similar structural features but differ in the position of the iodine atom and the presence of additional functional groups. The unique combination of the iodine atom and the amide group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[(2-iodobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDNBZUMDOZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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